Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18000541
InChI: InChI=1S/C15H23N3O2/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14/h2-6,16H,7-13H2,1H3
SMILES:
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18000541

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate -

Specification

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C15H23N3O2/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14/h2-6,16H,7-13H2,1H3
Standard InChI Key LRVUVDKPSYKNCS-UHFFFAOYSA-N
Canonical SMILES CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate hydrochloride belongs to the piperazine class of heterocyclic amines, distinguished by a six-membered ring containing two nitrogen atoms. Its molecular formula, C₁₅H₂₄ClN₃O₂, corresponds to a molecular weight of 313.83 g/mol . The hydrochloride salt form improves solubility and stability, critical for handling in synthetic workflows.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2253638-64-9
Molecular FormulaC₁₅H₂₄ClN₃O₂
Molecular Weight313.83 g/mol
IUPAC NameBenzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride
SMILESCNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl

The compound’s structure features a piperazine ring substituted at the 1-position with a benzyloxycarbonyl group and at the 4-position with a 2-(methylamino)ethyl chain. Protonation of the piperazine nitrogen by hydrochloric acid enhances its crystalline properties, facilitating purification.

Synthesis and Structural Analogues

The synthesis of benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate hydrochloride typically involves nucleophilic substitution or reductive amination strategies. A common precursor, ethyl 4-benzylpiperazine-1-carboxylate (CAS 59325-12-1), undergoes alkylation with 2-(methylamino)ethyl chloride followed by hydrochloride salt formation . Comparative analysis with analogues like ethyl 4-benzylpiperazine-1-carboxylate (C₁₄H₂₀N₂O₂, MW 248.32 g/mol) reveals that the methylaminoethyl side chain introduces additional basicity, influencing receptor binding in downstream applications .

Applications in Pharmaceutical Development

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate hydrochloride is primarily employed as a building block in drug discovery. Key applications include:

  • Neurological agents: Patent WO2017079641A1 discloses piperazine-carboxamide derivatives as muscarinic M4 receptor antagonists, leveraging structural motifs akin to this compound for treating schizophrenia and Alzheimer’s disease .

  • Enzyme inhibitors: The piperazine core’s conformational flexibility allows integration into molecules targeting proteases or kinases, as seen in preclinical candidates for oncology.

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